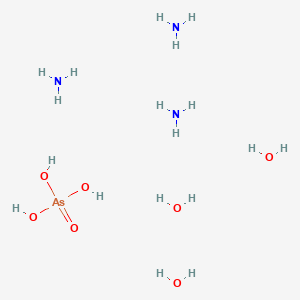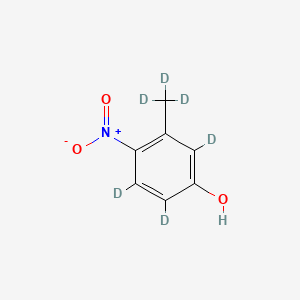
(3,5-Difluoro-4-iodophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Difluoro-4-iodophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H4BF2IO2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, boronic acids can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.81 . Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, can participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also be used in the preparation of compounds with this chemical group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.81 and a molecular formula of C6H4BF2IO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4-iodophenyl)boronic acid has been widely used in scientific research applications due to its unique properties. It has been used in the study of enzymes and proteins, as well as in the development of drugs and other compounds. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Wirkmechanismus
(3,5-Difluoro-4-iodophenyl)boronic acid works by binding to certain enzymes and proteins. It can also act as an inhibitor of certain enzymes, which can be used to study their function. It can also act as a substrate for certain enzymes, which can be used to study their structure and activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study their function. It has also been shown to modulate the activity of certain proteins, which can be used to study their structure and activity. Additionally, it has been shown to have an effect on cell signaling pathways and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Difluoro-4-iodophenyl)boronic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying enzymes, proteins, and cell signaling pathways. However, it also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. Additionally, it can be toxic in high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of (3,5-Difluoro-4-iodophenyl)boronic acid in scientific research. It could be used to study other enzymes, proteins, and cell signaling pathways. Additionally, it could be used to develop new drugs and other compounds. Furthermore, it could be used in the development of new laboratory techniques and technologies. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
Synthesemethoden
(3,5-Difluoro-4-iodophenyl)boronic acid can be synthesized by reacting 3,5-difluorobenzaldehyde with 4-iodophenol in the presence of a palladium catalyst. This method is known as the Suzuki-Miyaura coupling reaction. The reaction produces a high yield of this compound in a short amount of time.
Eigenschaften
IUPAC Name |
(3,5-difluoro-4-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYAVLDQLEKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)I)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)




![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)


